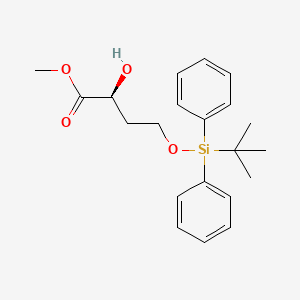
1,3-Bis(4-iodophenyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-iodophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H10I2O2 It is a derivative of propane-1,3-dione, where two iodine atoms are substituted at the para positions of the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-iodophenyl)propane-1,3-dione can be synthesized through a multi-step process. One common method involves the reaction of 4-iodobenzaldehyde with acetone in the presence of a base, followed by oxidation to form the desired diketone . The reaction conditions typically include:
Reagents: 4-iodobenzaldehyde, acetone, base (e.g., sodium hydroxide)
Solvents: Methanol, water
Temperature: Room temperature
Reaction Time: 12 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,3-Bis(4-iodophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The diketone can be reduced to the corresponding diol or oxidized to form more complex structures.
Complex Formation: It can form complexes with metals, such as copper, under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with azide or thiol groups replacing iodine.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with hydroxyl groups replacing carbonyl groups.
科学的研究の応用
1,3-Bis(4-iodophenyl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1,3-Bis(4-iodophenyl)propane-1,3-dione involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
類似化合物との比較
Similar Compounds
1,3-Bis(4-hydroxyphenyl)propane-1,3-dione: Similar structure but with hydroxyl groups instead of iodine.
1,3-Bis(4-bromophenyl)propane-1,3-dione: Bromine atoms instead of iodine.
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Methoxy groups instead of iodine.
Uniqueness
1,3-Bis(4-iodophenyl)propane-1,3-dione is unique due to the presence of iodine atoms, which impart distinct reactivity and properties. The iodine atoms make it suitable for specific substitution reactions and complex formation with metals, which are not as easily achieved with other similar compounds.
特性
分子式 |
C15H10I2O2 |
|---|---|
分子量 |
476.05 g/mol |
IUPAC名 |
1,3-bis(4-iodophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H10I2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 |
InChIキー |
MRKSUTGTXLYQJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane](/img/structure/B11830635.png)


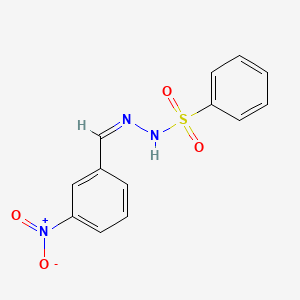

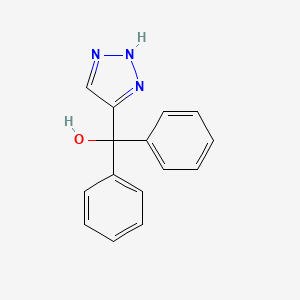
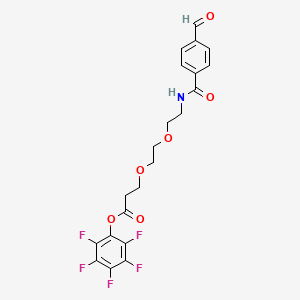

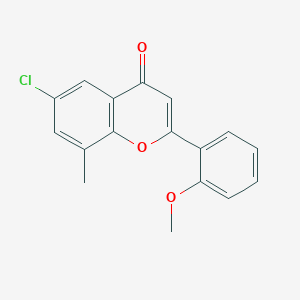
![[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate](/img/structure/B11830683.png)

